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Cat. No.: B611452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-fibrotic properties of TP-3654
(nuvisertib), an investigational selective inhibitor of PIM1 kinase. The document outlines the

compound's mechanism of action, summarizes key preclinical and clinical data, and details the

experimental protocols used in its evaluation for the treatment of myelofibrosis, a hematological

malignancy characterized by progressive bone marrow fibrosis.

Core Mechanism of Anti-Fibrotic Action
TP-3654 exerts its anti-fibrotic effects by selectively inhibiting Pim-1 kinase, a serine/threonine

kinase that is significantly upregulated in the hematopoietic progenitors of patients with

myelofibrosis.[1][2][3] Pim-1 kinase is a key downstream effector of the JAK/STAT signaling

pathway, which is frequently hyperactivated in myelofibrosis due to mutations in genes like

JAK2, CALR, or MPL.[4] By inhibiting Pim-1, TP-3654 modulates multiple pro-fibrotic signaling

pathways, leading to a reduction in the production of extracellular matrix components and a

decrease in bone marrow fibrosis.[1][2][3]

Mechanistically, the inhibition of Pim-1 by TP-3654 has been shown to suppress the activity of

several downstream targets, including mTORC1, MYC, and the TGF-β signaling pathway.[1][2]

[3][4] The transforming growth factor-beta (TGF-β) pathway is a critical regulator of fibrosis in

various tissues. TP-3654 has been observed to reduce serum TGF-β levels and diminish the

expression of key fibrotic markers such as collagen I and III, Snail, and α-smooth muscle actin

in the bone marrow.[4]
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Furthermore, TP-3654 has demonstrated the ability to broadly reduce the levels of circulating

pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, IL-10, EN-RAGE, and MIP-1β,

which are known to contribute to the chronic inflammatory state that drives fibrosis in

myelofibrosis.[5] This modulation of the cytokine profile is correlated with improvements in

disease symptoms.[5]
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Diagram 1: TP-3654 Mechanism of Action in Myelofibrosis.

Quantitative Data Summary
Preclinical Efficacy in Murine Models of Myelofibrosis
The anti-fibrotic activity of TP-3654 has been extensively evaluated in well-established murine

models of myelofibrosis that recapitulate the human disease, including those driven by the

Jak2V617F and MPLW515L mutations.[1][2][3][4][5][6][7]
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Parameter Animal Model
Treatment
Group

Outcome Reference

Bone Marrow

Fibrosis
Jak2V617F TP-3654

Significant

attenuation of

bone marrow

fibrosis

[1][3]

MPLW515L TP-3654

Significant

attenuation of

bone marrow

fibrosis

[1][3][6]

Jak2V617F &

MPLW515L

TP-3654 vs.

Ruxolitinib

TP-3654

exhibited more

potent inhibition

of bone marrow

fibrosis

[4]

Jak2V617F &

MPLW515L

TP-3654 +

Ruxolitinib

Greater

abrogation of

bone marrow

fibrosis

compared to

either agent

alone

[1][3][4][6]

Spleen Size

(Splenomegaly)

Jak2V617F &

MPLW515L
TP-3654

Significant

reduction in

spleen size and

weight

[1][3][4][6]

Jak2V617F &

MPLW515L

TP-3654 +

Ruxolitinib

Greater

reduction in

spleen size

compared to

monotherapy

[1][3][6]

Leukocytosis Jak2V617F &

MPLW515L

TP-3654 Significant

reduction in

white blood cell

[4][6]
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and neutrophil

counts

Cell Proliferation

In vitro

(JAK2V617F &

MPLW515L

mutant cells)

TP-3654

Significant

reduction in the

proliferation of

hematopoietic

cells and

progenitors

[4]

Clinical Activity in Patients with Relapsed/Refractory
Myelofibrosis (NCT04176198)
Preliminary data from the ongoing Phase 1/2 clinical trial of TP-3654 in patients with

myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy

have shown encouraging signs of clinical activity.[8][9][10][11][12][13]
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Parameter Patient Population Result Reference

Bone Marrow Fibrosis
Relapsed/Refractory

Myelofibrosis

Improvement

observed in 42.9% of

evaluable patients. In

one case, a reduction

from grade 3 to grade

2 was reported.

[5]

Spleen Volume

Reduction (SVR)

Relapsed/Refractory

Myelofibrosis

≥25% SVR (SVR25)

observed in 22.2% of

evaluable patients.

[5]

Symptom

Improvement

Relapsed/Refractory

Myelofibrosis

≥50% reduction in

Total Symptom Score

(TSS50) in 44.4% of

evaluable patients.

[5]

Cytokine Modulation
Relapsed/Refractory

Myelofibrosis

Significant reduction

in pro-inflammatory

cytokines (e.g., EN-

RAGE, MIP-1β) and

an increase in anti-

inflammatory

cytokines (e.g.,

adiponectin). Cytokine

reduction correlated

significantly (p<0.001)

with symptom and

spleen responses.

[5]

In a patient with bone

marrow fibrosis

improvement,

reductions in IL-6

(68%), IL-12p40

(83%), MMP9 (56%),

and EN-RAGE (68%)

were noted.

[6]
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Experimental Protocols
Preclinical Murine Models of Myelofibrosis
The in vivo anti-fibrotic efficacy of TP-3654 was assessed using bone marrow transplantation-

based murine models.[1][2][3][4][6]

Model Generation:

Donor Cells: Bone marrow cells were harvested from donor mice and transduced with a

retrovirus encoding either the human JAK2V617F or MPLW515L mutation.

Recipient Mice: Lethally irradiated recipient mice (e.g., C57BL/6) were transplanted with the

transduced bone marrow cells.

Disease Development: Mice were monitored for the development of a myeloproliferative

neoplasm phenotype, including leukocytosis, splenomegaly, and bone marrow fibrosis, which

typically occurs over several weeks.

Treatment Regimen:

Drug Administration: Once the disease was established, mice were treated with vehicle

control, TP-3654 (administered orally), ruxolitinib, or a combination of TP-3654 and

ruxolitinib.

Duration: Treatment was typically administered daily for a period of 3 to 4 weeks.

Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tissues

were collected for analysis. Peripheral blood was analyzed for complete blood counts.

Spleens were excised and weighed. Bone marrow was flushed from femurs and tibias for

histological analysis.

Histological Analysis of Bone Marrow Fibrosis:

Sample Preparation: Bone sections were fixed, decalcified, and embedded in paraffin.

Staining: Sections were stained with Gomori's silver stain (reticulin stain) to visualize reticulin

fibers.
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Grading: The degree of bone marrow fibrosis was graded on a scale of 0 to 3, according to

the European consensus scoring system.

Model Generation

Treatment Phase

Endpoint Analysis

Harvest Donor
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Click to download full resolution via product page

Diagram 2: Preclinical Experimental Workflow for TP-3654 Efficacy Testing.

Phase 1/2 Clinical Trial (NCT04176198)
This is an ongoing, multicenter, open-label, dose-escalation, and dose-expansion study

designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TP-
3654 in patients with myelofibrosis.[8][9][10][11][12][13]

Study Design:

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the

recommended Phase 2 dose (RP2D) of TP-3654 monotherapy. Patients are enrolled in

sequential cohorts at increasing dose levels.

Phase 2 (Dose Expansion): To further evaluate the safety, tolerability, and clinical activity of

TP-3654 at the RP2D. This phase includes multiple arms to assess TP-3654 as a

monotherapy and in combination with JAK inhibitors like ruxolitinib and momelotinib.[13]

Key Eligibility Criteria:

Diagnosis: Patients with primary or secondary myelofibrosis (post-polycythemia vera or post-

essential thrombocythemia).

Risk Stratification: Intermediate or high-risk disease as defined by the Dynamic International

Prognostic Scoring System (DIPSS).

Prior Treatment: Patients must have been previously treated with a JAK inhibitor and

experienced treatment failure, loss of response, or are ineligible for JAK inhibitor therapy.

Clinical Signs: Presence of splenomegaly (spleen volume ≥ 450 cm³ by MRI or CT) and

measurable disease-related symptoms.

Primary and Secondary Endpoints:

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events, and

determination of the MTD/RP2D.
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Secondary Endpoints: Spleen volume reduction, improvement in total symptom score,

overall survival, duration of response, and changes in bone marrow fibrosis.

Pharmacodynamic markers, including the modulation of circulating cytokine levels, are also

assessed.

Conclusion
TP-3654, a selective PIM1 kinase inhibitor, has demonstrated significant anti-fibrotic activity in

both preclinical models and early-phase clinical trials for myelofibrosis. Its mechanism of action,

centered on the inhibition of multiple pro-fibrotic signaling pathways including TGF-β and the

reduction of pro-inflammatory cytokines, provides a strong rationale for its continued

development. The observed improvements in bone marrow fibrosis in a subset of patients, a

key hallmark of the disease that is not adequately addressed by current therapies, highlight the

potential of TP-3654 to be a disease-modifying agent. Further investigation in ongoing and

future clinical trials is warranted to fully elucidate its efficacy and safety profile, both as a

monotherapy and in combination with existing standards of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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